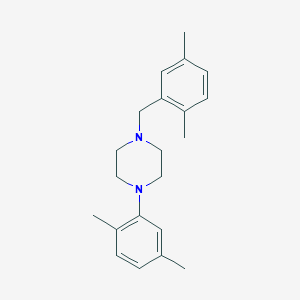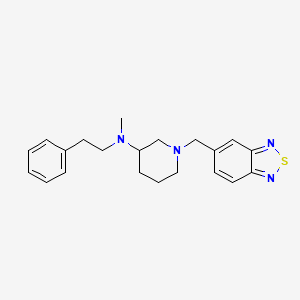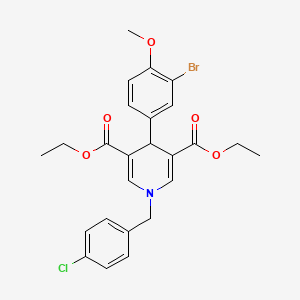
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as DM-BDP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine acts as a selective sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. It has been shown to enhance the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD). This compound also modulates the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as enhancing neuroprotection, reducing oxidative stress, and modulating inflammation. It has also been shown to improve cognitive function and to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
実験室実験の利点と制限
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for lab experiments, such as its high selectivity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine. One potential direction is to study its potential as a neuroprotective agent in various neurological disorders, such as traumatic brain injury and stroke. Another direction is to investigate its potential as an anti-inflammatory agent in various inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods for this compound.
Conclusion
In conclusion, this compound is a piperazine derivative that has potential applications in various research fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent in various disorders.
合成法
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized using different methods, such as the reductive amination of 2,5-dimethylbenzaldehyde with 2,5-dimethylphenylpiperazine in the presence of sodium triacetoxyborohydride. Another method involves the reaction of 2,5-dimethylbenzyl chloride with 2,5-dimethylphenylpiperazine in the presence of sodium hydroxide. The yield of this compound obtained using these methods is around 60-70%.
科学的研究の応用
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine has potential applications in various research fields, such as neuroscience, pharmacology, and medicinal chemistry. It has been used as a ligand for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. This compound has also been studied for its potential as an antidepressant, antipsychotic, and anti-inflammatory agent.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-16-5-7-18(3)20(13-16)15-22-9-11-23(12-10-22)21-14-17(2)6-8-19(21)4/h5-8,13-14H,9-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRFFMNBUZIBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6024145.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6024154.png)
![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6024158.png)
![3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid](/img/structure/B6024166.png)


![4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6024187.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(1H-pyrazol-3-ylmethyl)ethanamine](/img/structure/B6024195.png)

![2-[(4-bromophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6024207.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-fluorobenzoate](/img/structure/B6024233.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6024251.png)
![ethyl 1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6024258.png)